Home > Products > Screening Compounds P126064 > 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 385406-13-3

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Catalog Number: EVT-3016870
CAS Number: 385406-13-3
Molecular Formula: C19H17BrN2O3
Molecular Weight: 401.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a newly discovered N-methyl-D-aspartate (NMDA) receptor antagonist. [] It exhibits high selectivity for GluN2C- and GluN2D-containing NMDA receptors, with significantly lower inhibitory activity against GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors. [] This selectivity makes it a valuable tool for studying the function and pharmacology of specific NMDA receptor subtypes.

Molecular Structure Analysis

While the provided abstracts do not contain a detailed molecular structure analysis of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, they suggest that it interacts with specific residues in the lower lobe of the GluN2 agonist binding domain of NMDA receptors. [] This interaction is crucial for the compound's subunit selectivity and suggests a potential binding site for this class of inhibitors.

Mechanism of Action

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid acts as a noncompetitive antagonist of NMDA receptors. [] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentration of co-agonists glutamate or glycine. [] This suggests that it does not compete with these ligands for their binding sites but instead acts at a distinct allosteric site. Studies utilizing single-channel recordings indicate that DQP-1105 inhibits a pregating step in channel activation without affecting the open pore conformation or channel closing rate. [] This suggests that it interferes with the conformational changes required for channel opening upon agonist binding.

Applications
  • NMDA Receptor Pharmacology: Its high selectivity for GluN2C- and GluN2D-containing NMDA receptors makes it a valuable pharmacological tool for studying the function and regulation of these specific receptor subtypes. [] It allows researchers to dissect the roles of these subtypes in physiological and pathological processes.

DQP-1105

    Compound Description: DQP-1105 (4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid) is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits []. It exhibits voltage-independent inhibition and acts in a noncompetitive manner, suggesting it inhibits a pregating step without affecting the stability of the open pore conformation [].

    Relevance: DQP-1105 shares a core 4,5-dihydro-1H-pyrazole structure with 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. The key difference lies in the substitution at the 3-position of the pyrazoline ring, where DQP-1105 possesses a more complex 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl substituent compared to the phenyl group in the target compound []. This structural similarity suggests a potential relationship in their NMDA receptor modulating activity and provides a basis for understanding structure-activity relationships within this class of compounds.

(5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

    Compound Description: This compound represents a class of pyrazoline derivatives investigated for their structural properties and potential for intramolecular cyclization reactions [].

    Relevance: This compound shares the 3-phenyl-4,5-dihydro-1H-pyrazole core with 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. Key structural differences are the presence of a furan ring at the 5-position of the pyrazoline instead of a 4-bromophenyl group, and a but-2-enoic acid substituent instead of a butanoic acid group in the target compound []. Despite these variations, the shared core structure highlights a common chemical lineage and potential for similar synthetic approaches.

    Compound Description: This group of compounds represents a novel series of noncondensed 5,5-bicycles, synthesized via a specific route involving the reaction of a pyrazolethiocarboxyamide derivative with substituted bromoacetophenones or bromopropiophenones [].

    Relevance: While these compounds lack the 4-bromophenyl substituent found in 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, they exemplify the broader class of 4,5-dihydro-1H-pyrazole derivatives being explored for various biological activities []. The shared pyrazoline core structure suggests the potential for shared synthetic strategies and offers insights into potential structure-activity relationships across diverse chemical modifications.

Properties

CAS Number

385406-13-3

Product Name

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

IUPAC Name

4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.26

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)

InChI Key

NZAVOFJCIPEOMT-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.